2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine is a chemical compound that belongs to the class of amines, characterized by the presence of a methoxyphenyl group and a tetrahydrofuran moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features, which may influence its biological activity.
This compound can be synthesized through various chemical methods, primarily involving the reaction of substituted phenyl groups with tetrahydrofuran derivatives. The synthesis often employs techniques that optimize yield and minimize side reactions, reflecting advancements in organic synthesis methodologies.
2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine can be classified as:
The synthesis of 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine typically involves several steps:
The synthesis may utilize solvents such as dimethylformamide or tetrahydrofuran under reflux conditions to enhance reaction rates. Additionally, techniques like microwave-assisted synthesis have been explored to improve yields and reduce reaction times.
The compound may undergo various chemical reactions typical for amines and ethers, including:
Reactions are often conducted under controlled pH and temperature conditions to ensure selectivity and yield optimization. Use of protecting groups may also be necessary during multi-step syntheses to prevent unwanted reactions.
The mechanism of action for 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine is not extensively documented but may involve:
Studies on similar compounds suggest potential interactions with neurotransmitter systems, although specific data on this compound's action remains limited.
2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine has potential applications in:
2-(4-Methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine represents a structurally modified phenethylamine derivative characterized by the strategic incorporation of both a methoxy substituent on the phenyl ring and a tetrahydrofuranmethyl moiety appended to the ethylamine side chain. This compound exemplifies sophisticated molecular design in medicinal chemistry, merging the biological relevance of the phenethylamine core with heterocyclic complexity. The molecular architecture positions this compound at the intersection of neurotransmitter analogs and synthetic building blocks, offering unique three-dimensional features compared to simpler phenethylamine derivatives. Its structural complexity stems from the chiral tetrahydrofuran ring, which introduces stereochemical considerations alongside the hydrogen-bonding capabilities of both the amine and ether functionalities. These attributes collectively suggest potential for targeted biological interactions and specialized synthetic applications within pharmaceutical research contexts [5] [6].
The systematic IUPAC name for this compound is 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine, which precisely defines its molecular structure according to International Union of Pure and Applied Chemistry conventions. This nomenclature specifies the methoxy-substituted phenyl ring attached to an ethanamine backbone that is further functionalized with a tetrahydrofuran-2-ylmethyl substituent on the nitrogen atom. The compound is documented under CAS Registry Number 356537-93-4, serving as a unique identifier across chemical databases and commercial catalogs. Research and vendor documentation has accumulated numerous synonyms reflecting its structural features and registration across different naming systems [6] [8]:
Table 1: Comprehensive Synonym Listing for CAS 356537-93-4
Synonym | Naming Convention |
---|---|
2-(4-Methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine | Systematic IUPAC |
2-(4-METHOXYPHENYL)-N-(TETRAHYDROFURAN-2-YLMETHYL)ETHANAMINE | Capitalized IUPAC |
2-Furanmethanamine, tetrahydro-N-[2-(4-methoxyphenyl)ethyl]- | Modified CA index name |
UKRORGSYN-BB BBV-146957 | Vendor-specific code |
CHEMBRDG-BB 6603202 | Commercial catalog number |
[2-(4-Methoxy-phenyl)-ethyl]-(tetrahydro-furan-2-ylmethyl)-amine | Descriptive chemical name |
2-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)ethanamine | Heterocyclic ring named (oxolane) |
The compound possesses the molecular formula C₁₄H₂₁NO₂, confirmed through multiple analytical sources including vendor specifications and chemical databases. This composition reflects its hybrid structure combining aromatic, aliphatic, and heterocyclic components. The calculated molecular mass is 235.32 g/mol, with precise mass determinations consistently reporting 235.1572 g/mol for the monoisotopic form. Structural characterization has been further confirmed through SMILES notation (COc1ccc(cc1)CCNCC2CCCO2) and InChIKey (WDFUTBBPRRWMBZ-UHFFFAOYSA-N), which provide machine-readable representations of molecular connectivity and stereochemical features. The presence of the tetrahydrofuran ring introduces a chiral center at the 2-position, creating potential for (R) and (S) enantiomers, though commercial sources typically provide the racemate unless otherwise specified [1] [6].
Table 2: Molecular Characterization Data
Property | Value | Determination Method |
---|---|---|
Molecular Formula | C₁₄H₂₁NO₂ | Elemental analysis |
Molecular Weight | 235.32 g/mol | Calculated average mass |
Exact Mass | 235.1572 g/mol | Mass spectrometry |
SMILES | COc1ccc(cc1)CCNCC2CCCO2 | Structural notation |
InChIKey | WDFUTBBPRRWMBZ-UHFFFAOYSA-N | Hashed structural identifier |
Hydrogen Bond Donor Count | 1 (amine group) | Computational prediction |
Hydrogen Bond Acceptor Count | 3 (two ether oxygens, amine) | Computational prediction |
Rotatable Bond Count | 6 | Computational analysis |
Topological Polar Surface Area | 38.3 Ų | Computational prediction |
Unlike many classical phenethylamines with well-documented discovery timelines, the specific origins of 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine remain less chronicled in the open scientific literature. The compound likely emerged during the early 21st century as medicinal chemists pursued structurally diversified phenethylamine derivatives targeting enhanced receptor specificity and improved pharmacokinetic properties. The strategic incorporation of the tetrahydrofuranmethyl group represents a deliberate departure from traditional N-alkyl modifications, potentially inspired by the bioisosteric principles prevalent in neuropharmacological agent design. This structural motif may have been selected to mimic endogenous ligand conformations while introducing metabolic stability through ether linkages resistant to esterase-mediated hydrolysis [5].
Commercial availability through specialty chemical suppliers (including ChemBridge Corporation, ChemDiv, and Fluorochem Ltd.) dates to at least the early 2010s, positioning it as a research chemical for exploratory pharmacology and synthetic methodology development. Its inclusion in vendor catalogs as early as 2012 suggests initial synthesis likely occurred in the preceding decade, though no seminal publication specifically claiming its discovery has been identified. The compound's structural relationship to neurotransmitters like dopamine and serotonin, modified with heterocyclic elements, places it within the broader context of central nervous system drug discovery efforts focused on optimizing scaffold dimensionality and hydrogen-bonding capacity [5].
This compound occupies a strategic niche in medicinal chemistry due to its hybrid structure combining a bioactive phenethylamine core with a heterocyclic N-substituent. The tetrahydrofuran-2-ylmethyl group appended to the amine functionality serves multiple potential roles: as a conformation-directing element, a hydrogen-bond acceptor, and a chiral modulator influencing stereoselective target interactions. The tetrahydrofuran ring system represents a privileged scaffold in drug discovery, featuring prominently in numerous therapeutic agents due to its balanced lipophilicity, metabolic stability, and three-dimensional character compared to purely aromatic systems. This structural feature may function as an amide bioisostere or conformationally constrained surrogate for flexible alkyl chains, potentially enhancing receptor selectivity [5] [7].
In pharmaceutical research, this compound serves as a versatile synthon for developing analogs targeting neurotransmitter receptors, particularly serotonergic and dopaminergic systems where methoxyphenethylamines demonstrate intrinsic activity. The electron-donating methoxy group influences the aromatic system's electron density, potentially altering receptor binding kinetics compared to unsubstituted phenethylamines. The secondary amine functionality provides a handle for further derivatization, enabling preparation of amides, sulfonamides, carbamates, or quaternary ammonium salts for structure-activity relationship exploration. Additionally, the tetrahydrofuran oxygen offers a potential site for coordination with metal catalysts in synthetic transformations or for forming transient hydrogen bonds with biological targets [5] [6].
Table 3: Research Applications and Significance
Application Domain | Significance | Structural Basis |
---|---|---|
Medicinal Chemistry Scaffold | Neurotransmitter analog development | Phenethylamine core with methoxy substitution pattern resembling endogenous ligands |
Chiral Chemistry | Potential for enantioselective synthesis and resolution | Stereogenic center at tetrahydrofuran 2-position |
Synthetic Intermediate | Versatile building block for N-functionalization | Secondary amine reactivity and heterocyclic stability |
Bioisostere Research | Exploration of tetrahydrofuran as a surrogate for other functional groups | Ether oxygens mimicking carbonyl or hydroxyl interactions |
Drug Property Optimization | Balancing lipophilicity and polarity | Calculated logP ~1.0-1.5 (moderate lipophilicity) |
Conformational Restriction | Preorganization of pharmacophore elements | Semi-rigid tetrahydrofuran spacer between amine and hydrophobic elements |
The compound demonstrates calculated physicochemical properties suggesting favorable drug-likeness parameters. With an estimated partition coefficient (logP) of approximately 1.0-1.5, it occupies a favorable lipophilicity range for blood-brain barrier penetration. The topological polar surface area (~38 Ų) indicates moderate membrane permeability, while the molecular weight (235 g/mol) falls well within standard guidelines for central nervous system-active agents. These properties, combined with the presence of hydrogen-bond acceptors and a single hydrogen-bond donor, align with modern medicinal chemistry principles for lead compound development. The heterocyclic moiety potentially confers enhanced metabolic stability compared to aliphatic N-substituents susceptible to oxidative degradation, though empirical metabolic studies are needed to confirm this hypothesis [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0